1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine is a compound with a molecular formula of C13H19N3O4S and a molecular weight of 313.37 g/mol . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals .
Preparation Methods
The synthesis of 1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine typically involves the reaction of piperidine derivatives with 2-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: It can be used in the study of biological pathways involving piperidine-containing compounds.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine involves its interaction with biological targets, such as enzymes or receptors. The piperidine ring can interact with various molecular targets, influencing biological pathways and exerting its effects. The specific molecular targets and pathways involved depend on the context of its use in research or therapeutic applications .
Comparison with Similar Compounds
1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine can be compared with other piperidine derivatives, such as:
2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol: This compound has a similar structure but with an additional hydroxyl group, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19N3O4S |
---|---|
Molecular Weight |
313.37 g/mol |
IUPAC Name |
1-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]ethanamine |
InChI |
InChI=1S/C13H19N3O4S/c1-10(14)11-5-4-8-15(9-11)21(19,20)13-7-3-2-6-12(13)16(17)18/h2-3,6-7,10-11H,4-5,8-9,14H2,1H3 |
InChI Key |
KLLSAOGXTAFANH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.